P2X2 Receptor Antagonism: 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-octylpurine-2,6-dione vs. Suramin
In a human P2X2R calcium-influx assay stably transfected in 1321N1 cells, 8-(4-benzylpiperazin-1-yl)-3-methyl-7-octylpurine-2,6-dione exhibited antagonist activity with an IC50 of 6.43 µM [1]. This places it in the low-micromolar range, approximately 10-fold less potent than the non-selective P2 antagonist suramin (IC50 ~0.6–1 µM in comparable P2X2 systems [2]), but offers a fundamentally different chemotype—a monocyclic purinedione scaffold devoid of the polysulfonated naphthylurea structure that drives suramin's polypharmacology and poor CNS penetration.
| Evidence Dimension | P2X2 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | 6.43 µM (6,430 nM) |
| Comparator Or Baseline | Suramin: IC50 ~0.6–1 µM (P2X2) |
| Quantified Difference | 6- to 11-fold less potent, but distinct chemotype with reduced polyanionic off-target profile |
| Conditions | Human P2X2R stably transfected in 1321N1 astrocytoma cells; Fura-2 AM calcium influx; 30 min incubation |
Why This Matters
For screening cascades where P2X2 selectivity must be paired with CNS drug-like properties, the purinedione scaffold of 377060-82-7 provides a synthetically tractable alternative to polysulfonated antagonists that dominate the P2X tool compound landscape.
- [1] BindingDB BDBM50598315 (CHEMBL5186938). Antagonist activity against human P2X2R stably transfected in human 1321N1 cells. View Source
- [2] North, R.A. (2002). Molecular physiology of P2X receptors. Physiological Reviews, 82(4), 1013–1067. View Source
